molecular formula C15H17FN6O4 B12429957 Ido1-IN-2

Ido1-IN-2

Cat. No.: B12429957
M. Wt: 364.33 g/mol
InChI Key: OLPQNOYGDGMZSU-NSHDSACASA-N
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Description

Ido1-IN-2 is a small-molecule inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. IDO1 plays a pivotal role in immune regulation and has been implicated in various pathological conditions, including cancer, autoimmune diseases, and chronic infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ido1-IN-2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

Ido1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

Ido1-IN-2 exerts its effects by inhibiting the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan to kynurenine. This leads to increased tryptophan levels and decreased kynurenine levels, which in turn modulate immune responses. The inhibition of IDO1 affects various molecular targets and pathways, including the suppression of T-cell activity and the activation of regulatory T cells and myeloid-derived suppressor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ido1-IN-2

This compound is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has shown promising results in preclinical studies, demonstrating potent inhibition of IDO1 and favorable safety profiles .

Properties

Molecular Formula

C15H17FN6O4

Molecular Weight

364.33 g/mol

IUPAC Name

2-[[4-[N'-[(7S)-4-fluoro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C15H17FN6O4/c16-9-2-1-8-5-11(10(8)6-9)19-15(20-25)13-14(22-26-21-13)18-7-12(24)17-3-4-23/h1-2,6,11,23,25H,3-5,7H2,(H,17,24)(H,18,22)(H,19,20)/t11-/m0/s1

InChI Key

OLPQNOYGDGMZSU-NSHDSACASA-N

Isomeric SMILES

C1[C@@H](C2=C1C=CC(=C2)F)N=C(C3=NON=C3NCC(=O)NCCO)NO

Canonical SMILES

C1C(C2=C1C=CC(=C2)F)N=C(C3=NON=C3NCC(=O)NCCO)NO

Origin of Product

United States

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